dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Overview
Description
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde compound with dichloromethane (1:1) is a chemical compound that combines the properties of both (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and dichloromethane. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Dichloromethane is used as a solvent in this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point .
Industrial Production Methods
In industrial settings, the production of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of dichloromethane as a solvent facilitates the separation and purification of the final product through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .
Scientific Research Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chromatography.
Biology: The compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde include:
2,2-Dimethyl-1,3-dioxolane: A precursor in the synthesis of the compound.
Dichloromethane: A solvent used in the preparation and reactions of the compound.
Uniqueness
The uniqueness of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde lies in its combination of properties from both the dioxolane and aldehyde functional groups, as well as its use of dichloromethane as a solvent. This combination allows for a wide range of chemical reactions and applications in various fields .
Properties
Molecular Formula |
C7H12Cl2O3 |
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Molecular Weight |
215.07 g/mol |
IUPAC Name |
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1 |
InChI Key |
VSVSWVSWONDGKR-NUBCRITNSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)C=O)C.C(Cl)Cl |
Canonical SMILES |
CC1(OCC(O1)C=O)C.C(Cl)Cl |
Origin of Product |
United States |
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